5-tert-butyl-2-methyl-N-(naphthalen-1-yl)furan-3-carboxamide
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Overview
Description
5-tert-butyl-2-methyl-N-(naphthalen-1-yl)furan-3-carboxamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with tert-butyl, methyl, and naphthyl groups, along with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-methyl-N-(naphthalen-1-yl)furan-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Substitution Reactions: The tert-butyl and methyl groups are introduced through Friedel-Crafts alkylation reactions using tert-butyl chloride and methyl chloride, respectively, in the presence of a Lewis acid catalyst such as aluminum chloride.
Naphthyl Group Introduction: The naphthyl group is introduced through a nucleophilic substitution reaction using naphthylamine.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the substituted furan with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-2-methyl-N-(naphthalen-1-yl)furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring and the naphthyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted amines or thiols.
Scientific Research Applications
5-tert-butyl-2-methyl-N-(naphthalen-1-yl)furan-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine: Explored for its potential therapeutic effects. Studies focus on its interactions with specific enzymes and receptors, aiming to develop new treatments for various diseases.
Industry: Utilized in the development of new materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-methyl-N-(naphthalen-1-yl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cell membrane receptors, triggering signaling pathways that lead to various cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-tert-butyl-2-methylfuran-3-carboxamide: Lacks the naphthyl group, resulting in different chemical and biological properties.
2-methyl-N-(naphthalen-1-yl)furan-3-carboxamide: Lacks the tert-butyl group, affecting its reactivity and stability.
5-tert-butyl-N-(naphthalen-1-yl)furan-3-carboxamide: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness
5-tert-butyl-2-methyl-N-(naphthalen-1-yl)furan-3-carboxamide is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-tert-butyl-2-methyl-N-naphthalen-1-ylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-13-16(12-18(23-13)20(2,3)4)19(22)21-17-11-7-9-14-8-5-6-10-15(14)17/h5-12H,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJWYVUEOCQUGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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